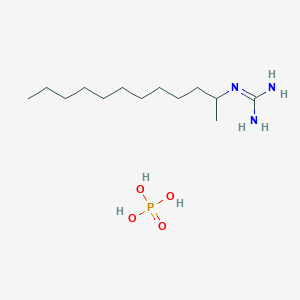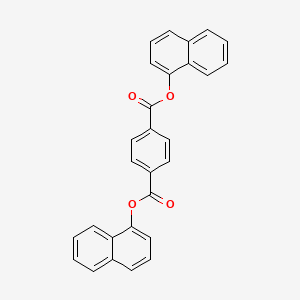
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methylphenyl-substituted hydrazines with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism by which 3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include DNA, proteins, and cellular membranes.
類似化合物との比較
Similar Compounds
3,6-Bis(4-methylphenyl)-1,4,2,5-dioxadiazine: Unique due to its specific substitution pattern and ring structure.
3,6-Diphenyl-1,4,2,5-dioxadiazine: Similar structure but lacks the methyl groups on the phenyl rings.
3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine: Contains chlorine substituents instead of methyl groups.
Uniqueness
This compound is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules
特性
CAS番号 |
54697-02-8 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
3,6-bis(4-methylphenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-7-13(8-4-11)15-17-20-16(18-19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
ZFPBWIMIDQELNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)

![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)



![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)

![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
